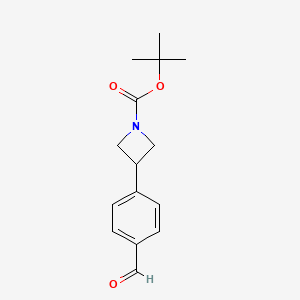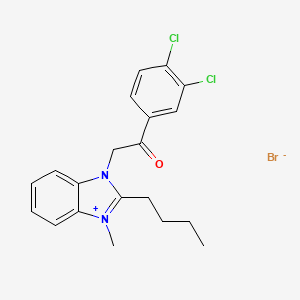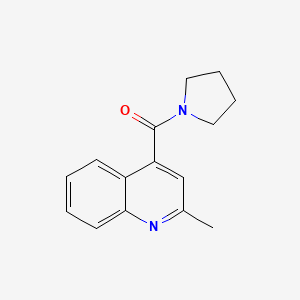![molecular formula C15H12BrFN2O3 B7479529 2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide](/img/structure/B7479529.png)
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N’-[2-(3-fluorophenoxy)acetyl]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a bromine atom, a fluorophenoxy group, and an acetyl group attached to a benzohydrazide core
Preparation Methods
The synthesis of 2-bromo-N’-[2-(3-fluorophenoxy)acetyl]benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzohydrazide and 3-fluorophenoxyacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.
Synthetic Route: The synthetic route involves the condensation of 2-bromobenzohydrazide with 3-fluorophenoxyacetic acid to form the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-bromo-N’-[2-(3-fluorophenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazide.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N’-[2-(3-fluorophenoxy)acetyl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[2-(3-fluorophenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-bromo-N’-[2-(3-fluorophenoxy)acetyl]benzohydrazide can be compared with other similar compounds, such as:
2-bromo-N’-[2-(4-fluorophenoxy)acetyl]benzohydrazide: This compound has a similar structure but with a different position of the fluorine atom on the phenoxy group.
2-bromo-N’-[2-(3-chlorophenoxy)acetyl]benzohydrazide: This compound has a chlorine atom instead of a fluorine atom on the phenoxy group.
2-bromo-N’-[2-(3-methylphenoxy)acetyl]benzohydrazide: This compound has a methyl group instead of a fluorine atom on the phenoxy group.
The uniqueness of 2-bromo-N’-[2-(3-fluorophenoxy)acetyl]benzohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O3/c16-13-7-2-1-6-12(13)15(21)19-18-14(20)9-22-11-5-3-4-10(17)8-11/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWXNSUFLDUAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=CC(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)

![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)



![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)
![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)

![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)
